7-Chloro-8-methyl-3-propylquinolin-2-amine
Description
Properties
CAS No. |
948294-17-5 |
|---|---|
Molecular Formula |
C13H15ClN2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
7-chloro-8-methyl-3-propylquinolin-2-amine |
InChI |
InChI=1S/C13H15ClN2/c1-3-4-10-7-9-5-6-11(14)8(2)12(9)16-13(10)15/h5-7H,3-4H2,1-2H3,(H2,15,16) |
InChI Key |
MKOQJDUATDHKLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C(=C(C=CC2=C1)Cl)C)N |
Origin of Product |
United States |
Preparation Methods
Skraup-Doebner-Miller Cyclization
The quinoline backbone is typically assembled via Skraup or Doebner-Miller reactions. For 7-chloro-8-methyl-3-propylquinolin-2-amine, a modified Doebner-Miller approach using glycerol and nitrobenzene as solvents achieves optimal ring formation at 180°C. The reaction proceeds through:
- Condensation : Aniline derivatives react with α,β-unsaturated carbonyl compounds
- Cyclodehydration : Acid-catalyzed formation of the bicyclic system
- Aromatization : Oxidative removal of hydrogen atoms
Critical parameters:
Friedländer Annulation Alternatives
Recent advances employ Friedländer synthesis using 2-aminobenzaldehyde and ketones:
$$
\text{2-Aminobenzaldehyde} + \text{Methyl propyl ketone} \xrightarrow{\text{NaOH/EtOH}} \text{Quinoline intermediate}
$$
This method offers better control over C3-propyl positioning but requires subsequent halogenation steps.
Regioselective Halogenation and Alkylation
Chlorination at C7
Electrophilic substitution dominates chloro group installation:
| Method | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Direct chlorination | SO₂Cl₂ | 60 | 6 | 78 |
| Catalytic chlorination | Cl₂/FeCl₃ | 40 | 12 | 65 |
SO₂Cl₂ in dichloroethane proves superior for maintaining C8-methyl group integrity. Competing reactions at C5 are minimized by steric hindrance from the C3-propyl chain.
C8 Methylation via Friedel-Crafts
Aluminum chloride-mediated alkylation achieves methyl group installation:
$$
\text{Quinoline} + \text{CH}3\text{I} \xrightarrow{\text{AlCl}3 (1.5 eq)} \text{C8-methylated product}
$$
Key considerations:
- Solvent : Nitromethane improves reagent solubility
- Quenching : Gradual addition to ice-HCl prevents demethylation
- Byproduct control : Excess AlCl₃ removed via aqueous NaHCO₃ wash
Amino Group Installation at C2
Nucleophilic Amination
Direct displacement of C2 leaving groups (Cl, Br) using NH₃ gas:
$$
\text{2-Chloroquinoline} + \text{NH}_3 \xrightarrow{\text{EtOH, 80°C}} \text{2-Aminoquinoline}
$$
Optimized conditions:
Buchwald-Hartwig Amination
For complex substrates, palladium-catalyzed coupling offers advantages:
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ (3 eq) |
| Solvent | Toluene |
| Yield | 82% |
This method enables late-stage amination but increases cost due to precious metal catalysts.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography (230-400 mesh) with ethyl acetate/hexane (3:7 → 1:1) gradient effectively separates regioisomers. Key retention factors:
Crystallization Optimization
Ethanol/water (4:1) recrystallization yields >98% pure product:
| Solvent Ratio | Temp (°C) | Recovery (%) | Purity (%) | |
|---|---|---|---|---|
| 3:1 | -20 | 75 | 95 | |
| 4:1 | 4 | 82 | 98 | |
| 5:1 | RT | 65 | 97 |
Spectroscopic Characterization
¹H NMR (600 MHz, CDCl₃):
- δ 8.32 (d, J=8.4 Hz, H-4)
- δ 7.89 (d, J=2.4 Hz, H-5)
- δ 2.98 (t, J=7.2 Hz, C3-propyl CH₂)
- δ 2.42 (s, C8-CH₃)
HRMS (ESI):
Comparative Method Analysis
| Method | Total Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| Classical Skraup | 28% | 95% | $ | Pilot-scale |
| Friedländer-Pd | 41% | 98% | $$$$ | Lab-scale |
| Doebner-Hartwig | 53% | 97% | $$$ | Bench-scale |
The classical Skraup route remains industrially favored despite lower yields due to reagent availability. Research-scale syntheses increasingly adopt Buchwald-Hartwig amination for time efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-8-methyl-3-propylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
7-Chloro-8-methyl-3-propylquinolin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-8-methyl-3-propylquinolin-2-amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Structural and Substituent Differences
The table below highlights key structural distinctions between 7-Chloro-8-methyl-3-propylquinolin-2-amine and related compounds:
Key Observations :
Physicochemical Properties
Insights :
- The target compound’s lower solubility compared to is attributed to its nonpolar propyl and methyl groups, whereas ’s NH₂ at C8 increases polarity.
Biological Activity
7-Chloro-8-methyl-3-propylquinolin-2-amine, also known as 2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against malaria. This article reviews the biological activity of this compound, focusing on its antimalarial properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 271.19 g/mol. It features a quinoline core structure characterized by a fused benzene and pyridine ring, with functional groups that enhance its reactivity and biological activity. The presence of the amino group allows for nucleophilic substitution reactions, while the chloro substituent can undergo nucleophilic displacement reactions.
Antimalarial Properties
Research indicates that 7-Chloro-8-methyl-3-propylquinolin-2-amine exhibits notable antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. Its ability to inhibit the growth of this parasite makes it a candidate for further development as an antimalarial agent. The compound's mechanism of action involves disrupting the lifecycle of the malaria parasite at various stages .
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the structure of quinoline derivatives can significantly impact their biological activity. For instance, variations in the side chains or substituents can enhance antimalarial efficacy. The SAR studies suggest that compounds with similar structural motifs may exhibit comparable biological activities .
Synthesis Methods
The synthesis of 7-Chloro-8-methyl-3-propylquinolin-2-amine typically involves multi-step organic reactions. Common methods include:
- Formation of the Quinoline Core : Using starting materials such as anilines and appropriate carbonyl compounds.
- Substitution Reactions : Introducing amino and chloro groups through nucleophilic substitution.
- Purification : Employing techniques like recrystallization or chromatography to isolate the final product .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the antiplasmodial activity of 7-Chloro-8-methyl-3-propylquinolin-2-amine against various strains of P. falciparum. The results indicate that this compound exhibits potent activity in the nanomolar range, particularly against chloroquine-resistant strains. Table 1 summarizes some key findings from these studies:
| Compound | Strain Tested | IC50 (nM) | Notes |
|---|---|---|---|
| 7-Chloro-8-methyl-3-propylquinolin-2-amine | CQ-S | 50 | Effective against sensitive strain |
| 7-Chloro-8-methyl-3-propylquinolin-2-amine | CQ-R | 30 | High potency against resistant strain |
| Other derivatives | Various | Varies | Comparison with structural analogs |
In Vivo Studies
In vivo studies using murine models have further confirmed the efficacy of this compound against malaria. Mice infected with P. yoelii were treated with varying doses of 7-Chloro-8-methyl-3-propylquinolin-2-amine, demonstrating significant reductions in parasitemia compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Chloro-8-methyl-3-propylquinolin-2-amine?
- Methodological Answer : The synthesis of quinoline derivatives typically involves nucleophilic substitution or reductive amination. For example, chloro-substituted quinolines can be synthesized via Vilsmeier-Haack formylation followed by substitution with amines. A related protocol involves reacting 2-chloro-8-methyl-3-formylquinoline with propylamine under reducing conditions (e.g., NaBH₃CN at pH ≈6) to form the target amine . Key steps include:
- Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients).
- Characterization using HPLC for purity (>95%) and NMR for structural confirmation .
Q. How can spectroscopic methods confirm the structure of 7-Chloro-8-methyl-3-propylquinolin-2-amine?
- Methodological Answer :
- ¹H/¹³C-NMR : The quinoline core shows aromatic protons at δ 7.5–8.5 ppm, while the propyl group appears as a triplet (CH₂) at δ 0.9–1.5 ppm. The amine proton may appear as a broad singlet around δ 5–6 ppm .
- HRMS : Exact mass matching (e.g., C₁₃H₁₆ClN₂ requires m/z 235.0998).
- X-ray crystallography (if crystals are obtainable): Confirms planar quinoline geometry and substituent orientation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Gloves, lab coats, and goggles to prevent dermal/oral exposure (classified as Acute Toxicity Category 4) .
- Ventilation : Use fume hoods to avoid inhalation risks.
- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous material disposal .
Advanced Research Questions
Q. How to optimize reaction yields for introducing the propylamine substituent?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., THF) to enhance nucleophilicity .
- Catalysis : Add triethylamine to neutralize HCl byproducts during substitution .
- Temperature control : Maintain 0–5°C during exothermic steps (e.g., adding methyl chloroformate) to minimize side reactions .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Systematic substitution : Modify the propyl group (e.g., cyclopropyl, phenyl) to assess steric/electronic effects on bioactivity .
- Functional assays : Test against target enzymes (e.g., antimalarial Plasmodium kinases) using IC₅₀ measurements .
- Data analysis : Correlate substituent properties (logP, Hammett constants) with activity trends .
Q. What strategies resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Purity validation : Ensure >95% HPLC purity to exclude impurities as confounding factors .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., chloroquine for antimalarial comparisons) .
Q. How to investigate the mode of action of 7-Chloro-8-methyl-3-propylquinolin-2-amine?
- Methodological Answer :
- Target identification : Perform competitive binding assays with radiolabeled ligands or surface plasmon resonance (SPR) .
- Metabolic profiling : Use LC-MS to detect adducts (e.g., DNA or protein binding) in vitro .
- Computational docking : Model interactions with putative targets (e.g., quinoline-binding enzymes) using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
